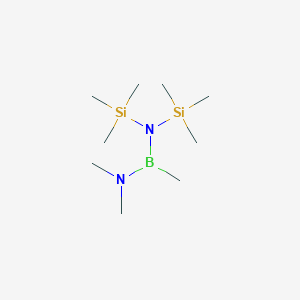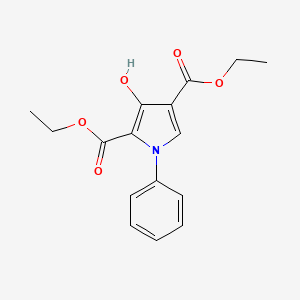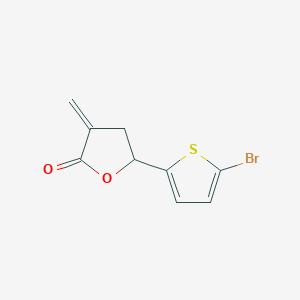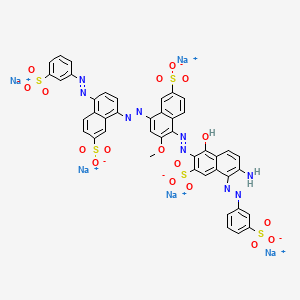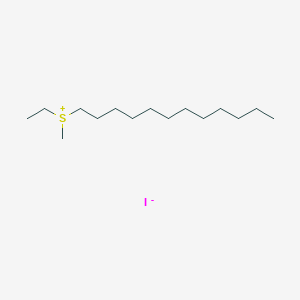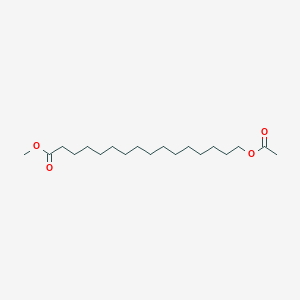
Methyl 16-(acetyloxy)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 16-(acetyloxy)hexadecanoate is an ester compound derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of an acetyloxy group at the 16th carbon position of the hexadecanoate chain. Esters like this compound are known for their pleasant odors and are often used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 16-(acetyloxy)hexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester compound .
化学反応の分析
Types of Reactions
Methyl 16-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Hexadecanoic acid and methanol.
Reduction: 16-hydroxyhexadecanoic acid.
Substitution: Various substituted hexadecanoates depending on the nucleophile used.
科学的研究の応用
Methyl 16-(acetyloxy)hexadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of methyl 16-(acetyloxy)hexadecanoate primarily involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid biosynthesis and energy production .
類似化合物との比較
Similar Compounds
Methyl hexadecanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Ethyl hexadecanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.
Methyl 16-hydroxyhexadecanoate: Contains a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior and applications.
Uniqueness
This functional group allows for targeted chemical modifications and enhances the compound’s utility in synthetic chemistry and industrial applications .
特性
CAS番号 |
66146-70-1 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
methyl 16-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(20)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)22-2/h3-17H2,1-2H3 |
InChIキー |
VFDICBKWALUJNH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCCCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



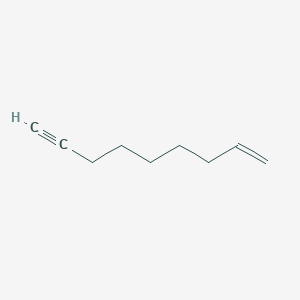

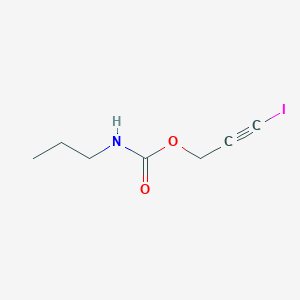

![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

